Isoquinoline-5-sulfonyl Chloride
Overview
Description
Isoquinoline-5-sulfonyl chloride (IQSC) is an important sulfur-containing heterocyclic compound that has been used in a wide range of applications, including medicinal chemistry, synthetic organic chemistry, and drug discovery. IQSC has a wide variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has been used in the synthesis of various drugs, such as antibiotics and anti-cancer agents. In addition, IQSC has been used in the development of new materials, such as polymers and nanomaterials.
Scientific Research Applications
Isoquinoline-5-sulfonyl Chloride is a chemical compound with the molecular formula C9 H6 Cl N O2 S . It’s often used as a reagent in various chemical reactions .
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Protein Kinase Inhibitor Synthesis
- Isoquinoline-5-sulfonyl Chloride is used in the synthesis of protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, it’s possible to regulate the activity of proteins and influence cellular processes such as cell division, metabolism, and death .
- The specific method of application involves the competitive binding of Isoquinoline-5-sulfonyl Chloride to ATP, which is the molecule that protein kinases typically add to proteins .
- The outcome of this application is the production of protein kinase inhibitors, which can be used in research and potentially in the treatment of diseases where protein kinase activity is dysregulated .
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Fasudil Synthesis
- Isoquinoline-5-sulfonyl Chloride is a key intermediate in the synthesis of a drug called Fasudil . Fasudil is a Rho kinase inhibitor that works by increasing the activity of myosin light chain phosphatase, leading to vasodilation and a reduction in endothelial cell tension .
- This application involves chemical reactions that incorporate Isoquinoline-5-sulfonyl Chloride into the structure of Fasudil .
- The result of this application is the production of Fasudil, which can improve microcirculation in brain tissue, counteract inflammatory factors, protect against neuronal apoptosis, and promote neuronal regeneration .
-
Protein Kinase Inhibitor Synthesis
- Isoquinoline-5-sulfonyl Chloride is used in the synthesis of protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, it’s possible to regulate the activity of proteins and influence cellular processes such as cell division, metabolism, and death .
- The specific method of application involves the competitive binding of Isoquinoline-5-sulfonyl Chloride to ATP, which is the molecule that protein kinases typically add to proteins .
- The outcome of this application is the production of protein kinase inhibitors, which can be used in research and potentially in the treatment of diseases where protein kinase activity is dysregulated .
-
Fasudil Synthesis
- Isoquinoline-5-sulfonyl Chloride is a key intermediate in the synthesis of a drug called Fasudil . Fasudil is a Rho kinase inhibitor that works by increasing the activity of myosin light chain phosphatase, leading to vasodilation and a reduction in endothelial cell tension .
- This application involves chemical reactions that incorporate Isoquinoline-5-sulfonyl Chloride into the structure of Fasudil .
- The result of this application is the production of Fasudil, which can improve microcirculation in brain tissue, counteract inflammatory factors, protect against neuronal apoptosis, and promote neuronal regeneration .
properties
IUPAC Name |
isoquinoline-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIDHHUCCTYJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391888 | |
Record name | Isoquinoline-5-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-5-sulfonyl Chloride | |
CAS RN |
84468-15-5 | |
Record name | 5-Isoquinolinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84468-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline-5-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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